![molecular formula C18H18ClN5O2 B3020036 6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-49-0](/img/structure/B3020036.png)
6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound 6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a chemically synthesized molecule that appears to be related to various imidazole derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups and imidazole rings, which are common in medicinal chemistry for their biological activities .
Synthesis Analysis
The synthesis of related compounds involves the formation of imidazole rings substituted with various functional groups. For instance, paper describes the synthesis of 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridines with different amino methyl substituents, which were then assayed for biological activity. The synthesis process typically includes steps such as condensation reactions, and the structures are confirmed using techniques like IR, 1H-NMR, Mass spectrometry, and thin-layer chromatography.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in paper . The crystal structures provide detailed information about the conformation and arrangement of the atoms within the molecule. For example, the 1,4-dihydropyridine ring in the compounds studied adopts different conformations such as half-chair or boat, which can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives is influenced by the substituents attached to the imidazole ring. In the context of kinase inhibition, as discussed in paper , modifications to the imidazole ring, such as removing gem-dimethyl groups or flattening the ring, can significantly enhance the biological activity of the compounds. These modifications can lead to improved binding affinity and potency against specific kinases.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are crucial for their biological function. These properties include solubility, crystallinity, and stability, which can be affected by the substitution pattern on the imidazole ring. The papers do not provide specific data on the physical and chemical properties of 6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, but such properties are typically characterized using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents.
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-5-7-13(19)8-6-12/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMKJJVPPRVOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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